molecular formula C18H21F3N2O5 B070696 L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt CAS No. 191723-68-9

L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt

Cat. No.: B070696
CAS No.: 191723-68-9
M. Wt: 402.4 g/mol
InChI Key: XPPJTDCCTDQORL-UXZWUECBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt typically involves the coupling of L-isoleucine with 7-amido-4-methylcoumarin, followed by the addition of trifluoroacetic acid to form the trifluoroacetate salt . The reaction conditions generally include:

    Solvents: Commonly used solvents include dimethylformamide (DMF) or dichloromethane (DCM).

    Catalysts: Coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often employed.

    Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures (20-40°C).

Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

    Large-scale reactors: To handle larger volumes of reactants.

    Automated systems: For precise control of reaction conditions.

    Purification: Techniques such as crystallization or chromatography are used to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: : L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt undergoes various chemical reactions, including:

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield L-isoleucine and 7-amido-4-methylcoumarin.

    Oxidation: The compound can undergo oxidation reactions, particularly at the coumarin moiety, leading to the formation of various oxidized products.

    Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Hydrolysis: L-Isoleucine and 7-amido-4-methylcoumarin.

    Oxidation: Various oxidized derivatives of the coumarin moiety.

    Substitution: Compounds with substituted trifluoroacetate groups.

Scientific Research Applications

L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt has a wide range of applications in scientific research :

    Chemistry: Used as a substrate in enzyme kinetics studies to measure enzyme activity.

    Biology: Employed in fluorescence-based assays to study protease activity.

    Medicine: Utilized in drug discovery and development to screen for enzyme inhibitors.

    Industry: Applied in the development of diagnostic kits and biochemical assays.

Mechanism of Action

The mechanism of action of L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt involves its interaction with specific enzymes . When used as a substrate, the compound is cleaved by the enzyme, releasing the fluorescent 7-amido-4-methylcoumarin moiety. This fluorescence can be measured to determine enzyme activity. The molecular targets are typically proteases, and the pathways involved include the hydrolysis of the amide bond.

Comparison with Similar Compounds

L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt can be compared with other similar compounds such as:

Uniqueness

    Specificity: this compound is specific for enzymes that recognize L-isoleucine, making it unique for certain biochemical assays.

    Fluorescence: The release of the fluorescent 7-amido-4-methylcoumarin moiety provides a sensitive and quantifiable measure of enzyme activity.

Properties

IUPAC Name

(2S,3S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3.C2HF3O2/c1-4-9(2)15(17)16(20)18-11-5-6-12-10(3)7-14(19)21-13(12)8-11;3-2(4,5)1(6)7/h5-9,15H,4,17H2,1-3H3,(H,18,20);(H,6,7)/t9-,15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPJTDCCTDQORL-UXZWUECBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647384
Record name Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-isoleucinamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191723-53-2
Record name Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-isoleucinamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt
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L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt
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L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt
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L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt

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